N-Formylkynurenin

Übersicht

Beschreibung

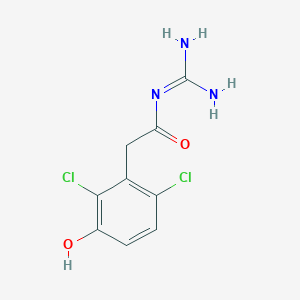

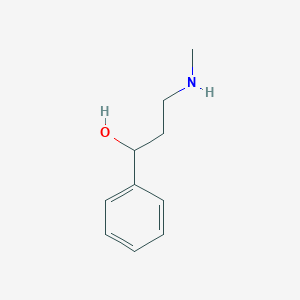

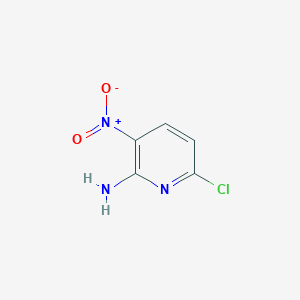

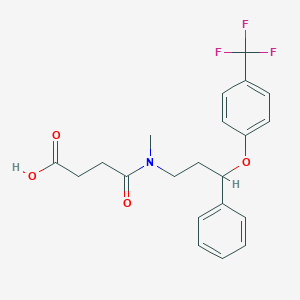

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.

N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.

Wissenschaftliche Forschungsanwendungen

Reparatur und Photoprotektion des Photosystems II

NFK spielt eine entscheidende Rolle bei den Schutz- und Reparaturmechanismen des Photosystems II (PSII) in Pflanzen. Unter Bedingungen mit starkem Lichteinfall erleidet PSII eine Photoinhibition, was zur Bildung von reaktiven Sauerstoffspezies (ROS) führt, die die photosynthetische Maschinerie schädigen können. NFK entsteht als Folge oxidativer Modifikationen von Tryptophanresten in den PSII-Kernpolypeptiden CP43 und D1 . Diese Modifikation dient als Marker für ROS-Bildungsstellen und könnte am Schädigungs- und Reparaturzyklus von PSII beteiligt sein, wodurch die Auswirkungen von oxidativem Stress gemildert werden .

Biomarker für oxidativen Stress

In nicht-photosynthetischen Proteinen ist die Ansammlung von NFK ein Hinweis auf oxidativen Stress. Es wird durch einen nicht-zufälligen, ROS-gerichteten Mechanismus gebildet, was auf sein Potenzial als Biomarker für oxidative Schäden in biologischen Systemen hindeutet . Das einzigartige optische und Raman-Signal von NFK ermöglicht seinen Einsatz zur Identifizierung von ROS-Bildungsstellen in verschiedenen Proteinen, was für das Verständnis der Mechanismen oxidativer Stress-bedingter Krankheiten entscheidend sein könnte .

Forschung zu neurodegenerativen Erkrankungen

Die Bildung von NFK durch den Abbau von Tryptophan verwickelt es in neurodegenerative Erkrankungen, bei denen der Tryptophanstoffwechsel verändert ist. Die Erforschung der Rolle von NFK in diesen Stoffwechselwegen könnte Einblicke in die Pathophysiologie von Erkrankungen wie Alzheimer und Parkinson geben und potenziell zu neuartigen therapeutischen Zielmolekülen führen .

Altern und Zellseneszenz

Die Anhäufung von NFK in mitochondrialen Atmungsenzymen deutet auf einen Zusammenhang mit Altern und Zellseneszenz hin. Mit zunehmendem Alter nimmt die Effizienz der Mitochondrien ab, oft aufgrund von oxidativen Schäden. Das Vorhandensein von NFK in diesen Enzymen könnte als Indikator für Zellaltern dienen und zur Untersuchung des Alterungsprozesses auf molekularer Ebene eingesetzt werden .

Krebsforschung

NFK könnte auch Anwendungen in der Krebsforschung haben. Die oxidative Modifikation von Proteinen, einschließlich der Bildung von NFK, ist ein häufiges Merkmal von Krebszellen. Das Verständnis der Rolle von NFK bei diesen Modifikationen könnte Aufschluss über die Reaktion auf oxidativen Stress in der Krebsbiologie geben und die Entwicklung von antioxidativen Therapien unterstützen .

Reaktion auf Umweltstress bei Mikroorganismen

Mikroorganismen, einschließlich Bakterien und Algen, erleben Umweltstress, der zu oxidativen Schäden führen kann. Die Rolle von NFK in den Mechanismen der Reaktion auf oxidativen Stress könnte untersucht werden, um zu verstehen, wie diese Organismen mit rauen Umweltbedingungen zurechtkommen, was Auswirkungen auf die Biotechnologie und Umweltwissenschaften hat .

Arzneimittelentwicklung und Pharmakologie

Die Interaktion von NFK mit anderen Molekülen, wie z. B. Aminen, deutet auf mögliche Anwendungen in der Arzneimittelentwicklung hin. Die Bindungseigenschaften von NFK könnten genutzt werden, um neue pharmazeutische Verbindungen zu entwickeln oder um Arzneimittelwechselwirkungen auf molekularer Ebene zu untersuchen.

Biologischer Marker für die Anpassung an den Klimawandel

Aufgrund der Rolle von NFK in photosynthetischen Organismen könnte es als biologischer Marker dienen, um zu untersuchen, wie sich Pflanzen, Algen und Cyanobakterien an den Klimawandel anpassen. Da diese Organismen empfindlich auf Lichtstress reagieren, könnte die Überwachung der NFK-Werte Einblicke in ihre Widerstandsfähigkeit und Anpassungsstrategien unter sich ändernden Umweltbedingungen liefern

Wirkmechanismus

Target of Action

N-Formylkynurenine (NFK) is an intermediate in the catabolism of tryptophan . Its primary targets are the heme dioxygenases and the photosystem II (PSII) reaction center . Heme dioxygenases convert tryptophan to NFK, a key intermediate in the kynurenine pathway of tryptophan catabolism . In PSII, NFK accumulates under conditions of high light stress .

Mode of Action

NFK is formed by a non-random, ROS-targeted mechanism . The formation of NFK is catalyzed by heme dioxygenases . This process involves a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Biochemical Pathways

NFK is a key intermediate in the kynurenine pathway of tryptophan catabolism . The first and rate-limiting enzymes that determine the rate of tryptophan conversion into NFK and further into kynurenine are tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) . NFK is then converted either into kynurenic acid by a kynurenine aminotransferase (KAT), anthranilic acid by kynureninase, or into kynurenine by formidase (AFMID) .

Pharmacokinetics

It is known that the conversion of tryptophan into nfk is a key step in the kynurenine pathway . This process is regulated by various enzymes, including TDO and IDO .

Result of Action

The formation of NFK results in the modification of tryptophan residues, which occurs in the CP43 and D1 core polypeptides of PSII . This modification has also been detected in other proteins, such as mitochondrial respiratory enzymes . The formation of NFK is a part of the body’s response to high light stress .

Action Environment

The action of NFK is influenced by environmental factors such as light intensity . High light intensities can lead to the accumulation of NFK in PSII . This suggests that the formation and action of NFK are part of the organism’s response to environmental stress, particularly light stress .

Biochemische Analyse

Biochemical Properties

N-formylkynurenine is formed by the action of either tryptophan 2,3-dioxygenase (TDO) mainly in the liver or indoleamine 2,3-dioxygenase (IDO) elsewhere . N-formylkynurenine is then hydrolyzed to kynurenine by NFK formamidase .

Cellular Effects

N-formylkynurenine has been shown to accumulate in photosystem II during conditions of high light stress in vitro . Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .

Molecular Mechanism

Specific modification of tryptophan residues to N-formylkynurenine occurs in the CP43 and D1 core polypeptides of photosystem II . The N-formylkynurenine modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .

Temporal Effects in Laboratory Settings

N-formylkynurenine has been shown to accumulate in photosystem II during conditions of high light stress in vitro . This suggests that the effects of N-formylkynurenine may change over time under certain conditions, such as high light stress.

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-formylkynurenine in animal models are limited, it’s known that kynurenine pathway metabolites, which include N-formylkynurenine, can have significant effects on various biological systems .

Metabolic Pathways

N-formylkynurenine is an intermediate in the catabolism of tryptophan . It is a formylated derivative of kynurenine . The formation of N-formylkynurenine is catalyzed by heme dioxygenases .

Transport and Distribution

While specific information on the transport and distribution of N-formylkynurenine within cells and tissues is limited, it’s known that 60% of all tryptophan metabolites present in the CNS are transported from the peripheral tissues, especially from the liver via the circulatory system .

Eigenschaften

IUPAC Name |

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862515 | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1022-31-7, 3978-11-8 | |

| Record name | N-Formylkynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLKYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)